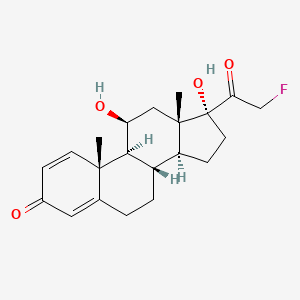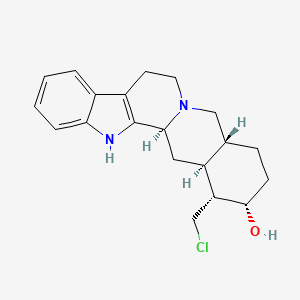![molecular formula C14H12NO4- B14748256 2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate is an organic compound that features a furan ring, an amino group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.
Acetylation: The final step involves the esterification of the amino group with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., zinc chloride) can be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]propionate
- 2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]butyrate
Uniqueness
2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amino group make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C14H12NO4- |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-[4-[(3-methylfuran-2-carbonyl)amino]phenyl]acetate |
InChI |
InChI=1S/C14H13NO4/c1-9-6-7-19-13(9)14(18)15-11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17)/p-1 |
InChI Key |
VERAUCCGLBLTGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
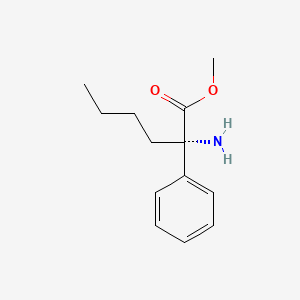
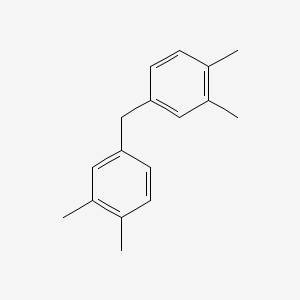
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
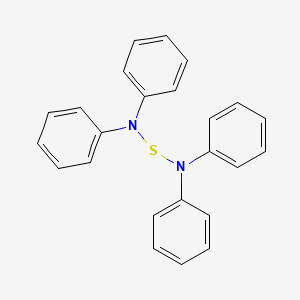

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
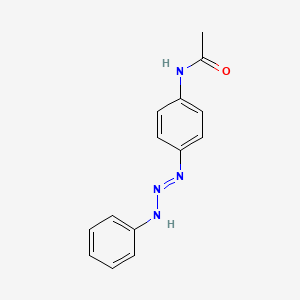
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
